molecular formula C14H13F3N8 B15121045 4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B15121045
M. Wt: 350.30 g/mol
InChI Key: KGKHHWNNASJADU-UHFFFAOYSA-N
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Description

4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a trifluoromethyl group, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through a cyclization reaction involving 5-aminopyrazoles and α,β-unsaturated 2-acyl imidazoles, yielding pyrazolo[3,4-b]pyridine analogues with high enantioselectivity . The piperazine ring is then introduced through nucleophilic substitution reactions, and the trifluoromethyl group is added via electrophilic fluorination.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine ring or the trifluoromethyl group, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase active sites and inhibit their activity . This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in treating cancers and other diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a trifluoromethyl group. This unique structure enhances its binding affinity and selectivity for kinase targets, making it a valuable scaffold for drug development and other scientific applications.

Properties

Molecular Formula

C14H13F3N8

Molecular Weight

350.30 g/mol

IUPAC Name

4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C14H13F3N8/c15-14(16,17)10-5-11(19-7-18-10)24-1-3-25(4-2-24)13-9-6-22-23-12(9)20-8-21-13/h5-8H,1-4H2,(H,20,21,22,23)

InChI Key

KGKHHWNNASJADU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=NC4=C3C=NN4

Origin of Product

United States

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